Alverine

5-HT1A receptor visceral hypersensitivity antinociception

Alverine citrate (CAS 150-59-4) is a synthetic, non-anticholinergic smooth muscle relaxant belonging to the musculotropic antispasmodic class, which also includes mebeverine, papaverine, pinaverium, and otilonium. Unlike many antispasmodics, alverine citrate acts through a dual mechanism: it directly reduces the sensitivity of contractile proteins to calcium in smooth muscle, and it functions as a selective antagonist at the 5-HT1A receptor subtype.

Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
CAS No. 150-59-4
Cat. No. B1665750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlverine
CAS150-59-4
Synonymsalverine
alverine citrate
alverine hydrochloride
Spasmaverine
Spasmonal
Molecular FormulaC20H27N
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2
InChIInChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3
InChIKeyZPFXAOWNKLFJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySIRUP;  SOL IN WATER /HYDROCHLORIDE/
FREELY SOL IN WATER;  CRYSTALS /CITRATE/
SLIGHTLY SOL IN CHLOROFORM;  SOL IN DIL ACIDS;  SPARINGLY SOL IN ALC;  VERY SLIGHTLY SOL IN ETHER;  SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/
9.60e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alverine Citrate for IBS and Functional GI Disorders: Chemical Profile and Clinical Positioning


Alverine citrate (CAS 150-59-4) is a synthetic, non-anticholinergic smooth muscle relaxant belonging to the musculotropic antispasmodic class, which also includes mebeverine, papaverine, pinaverium, and otilonium [1]. Unlike many antispasmodics, alverine citrate acts through a dual mechanism: it directly reduces the sensitivity of contractile proteins to calcium in smooth muscle, and it functions as a selective antagonist at the 5-HT1A receptor subtype [2]. The compound is widely used for the symptomatic relief of abdominal pain and cramping in conditions such as irritable bowel syndrome (IBS), diverticular disease, and primary dysmenorrhea [3].

Why Alverine Citrate Cannot Be Simply Substituted: Mechanistic and Clinical Divergence Among Antispasmodics


Despite belonging to the same therapeutic class, direct substitution of alverine citrate with other antispasmodics like mebeverine, papaverine, or pinaverium is scientifically unsound due to significant differences in molecular target, potency, clinical evidence, and safety profile. For example, while both alverine and mebeverine are musculotropic agents, alverine's unique antagonism at 5-HT1A receptors provides a distinct mechanism for visceral analgesia not present in mebeverine [1]. Furthermore, a systematic review and meta-analysis found that the combination of alverine with simethicone demonstrated superior global symptom improvement compared to other antispasmodic agents such as pinaverium bromide, mebeverine, trimebutine, hyoscine, fenoverine, and dicyclomine [2]. These differences translate directly into quantifiable variations in clinical efficacy, cost-effectiveness, and patient tolerability, making informed selection based on head-to-head data essential for evidence-based procurement.

Quantitative Differentiation of Alverine Citrate: Direct Comparator Evidence for Scientific Selection


5-HT1A Receptor Antagonism: A Unique Mechanism for Visceral Analgesia Not Shared by Mebeverine

Alverine citrate is a potent and selective antagonist at the 5-HT1A receptor, with an IC50 of 101 nM . This mechanism is distinct from that of mebeverine, which is a musculotropic agent that potently blocks intestinal peristalsis but does not exhibit significant 5-HT1A antagonism [1]. The selectivity profile is further defined by in-vitro binding studies demonstrating high affinity for 5-HT1A receptors and weak affinity for 5-HT3 and 5-HT4 subtypes [2].

5-HT1A receptor visceral hypersensitivity antinociception

Smooth Muscle Spasmolytic Potency: 3-Fold Greater Than Papaverine with Extended Duration

In direct comparison, alverine citrate is approximately 3 times as potent as papaverine, a classic smooth muscle relaxant, and possesses a longer duration of action [1]. This potency advantage is coupled with a superior safety profile, as alverine is neither an anticholinergic nor a derivative of atropine, avoiding the systemic side effects associated with antimuscarinics [2].

smooth muscle relaxation spasmolytic potency papaverine

Clinical Efficacy: Equal to Mebeverine in Monotherapy but Superior in Combination with Simethicone

A randomized, double-blind study comparing alverine citrate alone with mebeverine hydrochloride in IBS patients found both agents to be equally effective in relieving symptoms [1]. However, a subsequent systematic review and meta-analysis demonstrated that the combination of alverine citrate with simethicone produced significantly greater global improvement in IBS symptoms compared to other antispasmodics, including pinaverium bromide, mebeverine, trimebutine, hyoscine, fenoverine, and dicyclomine [2].

Irritable Bowel Syndrome clinical trial mebeverine

Cost-Effectiveness: Alverine/Simethicone Dominates Pinaverium and Butylhyoscine Bromide

An economic evaluation conducted from the perspective of the Mexican National Health System found alverine citrate/simethicone (ACS) to be cost-effective compared to pinaverium bromide and butylhyoscine bromide. ACS demonstrated a higher efficacy probability (0.638 vs. 0.597 for pinaverium and 0.609 for butylhyoscine) with an incremental cost-effectiveness ratio (ICER) of $31,085.80 MXN vs. pinaverium and $41,181.73 MXN vs. butylhyoscine, both within the country's cost-effectiveness threshold [1].

cost-effectiveness ICER health economics

Pharmacokinetic Differentiation: Active Metabolite Drives Clinical Effect, Reducing Inter-Individual Variability

A single-dose pharmacokinetic study in healthy volunteers revealed that the parent compound alverine accounts for only 3% of alverine-related moieties in circulation, while the active metabolite 4-hydroxy alverine (free and conjugated) accounts for 94% of total exposure [1]. This profile is in contrast to mebeverine, which is rapidly hydrolyzed to veratric acid and mebeverine alcohol, with the parent drug undetectable in plasma [2]. The extensive first-pass metabolism to an active moiety means that clinical efficacy is driven primarily by the metabolite, which may reduce the impact of genetic polymorphisms in CYP enzymes that affect other antispasmodics.

pharmacokinetics metabolism 4-hydroxy alverine

Non-Anticholinergic Safety Profile: Fewer CNS and Antimuscarinic Adverse Effects Compared to Anticholinergics

Alverine citrate is neither an anticholinergic nor a derivative of atropine, and at therapeutic doses, it does not affect the heart, blood vessels, or tracheal muscle [1]. In contrast, antimuscarinic antispasmodics like hyoscine butylbromide and dicycloverine are poorly selective and are likely to cause antimuscarinic adverse effects such as dry mouth, blurred vision, and urinary retention [2]. This class-level differentiation is critical for patient populations prone to anticholinergic side effects, such as the elderly or those with benign prostatic hyperplasia.

safety tolerability anticholinergic

Targeted Application Scenarios for Alverine Citrate Based on Differentiated Evidence


Preclinical Research on Visceral Hypersensitivity and 5-HT1A-Mediated Analgesia

Alverine citrate serves as a key tool compound for investigating the role of 5-HT1A receptors in visceral pain pathways. Its potent and selective antagonism at this receptor (IC50 101 nM) makes it suitable for in vivo and in vitro studies aimed at dissecting the serotonergic modulation of gastrointestinal sensation, particularly in animal models of IBS and inflammatory bowel disease.

Clinical Development and Comparative Effectiveness Trials for IBS Therapies

Given its established equivalence to mebeverine in monotherapy [1] and its demonstrated superiority in combination with simethicone over multiple antispasmodics [2], alverine citrate is an ideal active comparator or reference standard for clinical trials evaluating novel agents for IBS. Its well-characterized pharmacokinetic profile, with the active metabolite 4-hydroxy alverine accounting for 94% of systemic exposure [3], provides a robust framework for bioequivalence and drug-drug interaction studies.

Formulary Management and Health Technology Assessment (HTA) Submissions

For pharmacy and therapeutics committees, alverine citrate/simethicone presents a compelling value proposition supported by rigorous pharmacoeconomic analysis. The cost-effectiveness data, showing ICERs of $31,085.80 MXN vs. pinaverium and $41,181.73 MXN vs. butylhyoscine [4], can be directly incorporated into budget impact models and HTA submissions to justify formulary inclusion and preferred tier placement.

Quality Control and Analytical Method Development for Generic Formulations

The unique metabolic profile of alverine, where the parent compound accounts for only 3% of circulating moieties while 4-hydroxy alverine constitutes 94% [3], necessitates specialized analytical methods for pharmacokinetic studies and bioequivalence assessments. This creates a demand for validated LC-MS/MS methods capable of simultaneously quantifying alverine and its major metabolite, 4-hydroxy alverine, in biological matrices, as described in recent literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.